Boc-Dap(Dnp)-Osu Boc-Dap(Dnp)-Osu
Brand Name: Vulcanchem
CAS No.: 214750-68-2
VCID: VC0558573
InChI: InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O
Molecular Formula: C18H21N5O10
Molecular Weight: 467.39

Boc-Dap(Dnp)-Osu

CAS No.: 214750-68-2

Cat. No.: VC0558573

Molecular Formula: C18H21N5O10

Molecular Weight: 467.39

* For research use only. Not for human or veterinary use.

Boc-Dap(Dnp)-Osu - 214750-68-2

Specification

CAS No. 214750-68-2
Molecular Formula C18H21N5O10
Molecular Weight 467.39
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1
SMILES CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O

Introduction

Structural Components and Functionality

Key Structural Elements

Boc-Dap(Dnp)-Osu combines several critical functional groups that determine its utility in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the N-terminus (alpha-amino end) of the peptide, while the dinitrophenyl (Dnp) group is attached to the side chain of the D-diaminopropionic acid (D-Dap) residue. The N-hydroxysuccinimide (Osu) group functions as a reactive NHS ester that facilitates conjugation with other molecules, typically the N-terminus of another peptide or protein.

Functional Analysis of Component Groups

The integration of these functional groups creates a reagent with specialized capabilities:

Functional GroupChemical RoleApplication in Peptide Chemistry
BocN-terminal protecting groupPrevents unwanted reactions during synthesis; removed with TFA
DapCore diaminopropionic acidProvides an extra amino group for modification
DnpDinitrophenyl tagEnables UV detection and tracking; serves as a cleavable tag
OsuNHS esterActivates carboxyl group for efficient amide bond formation

This specific combination allows researchers to introduce a D-amino acid with a cleavable Dnp tag at precise positions within peptide chains, offering valuable control over peptide architecture and function.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Boc-Dap(Dnp)-Osu typically employs standard peptide synthesis techniques, including both solid-phase and solution-phase methodologies. The preparation involves carefully controlled sequential reactions to introduce each functional group while maintaining the stereochemical integrity of the amino acid core. Both approaches require expertise in peptide chemistry and the use of specialized reagents to ensure high purity of the final product.

Protective Group Chemistry Considerations

In the synthesis of Boc-Dap(Dnp)-Osu, the application of orthogonal protection schemes is crucial. Orthogonal protection allows selective deprotection governed by alternative cleavage mechanisms rather than reaction rates . The Boc protecting group can be selectively removed under moderate acidic conditions (typically 25-50% TFA in DCM), while the Dnp group remains stable under these conditions . This selectivity is essential for the controlled incorporation of Boc-Dap(Dnp)-Osu into complex peptide structures.

Applications in Peptide Chemistry

Role in Peptide Synthesis and Modification

Boc-Dap(Dnp)-Osu serves as a valuable reagent in peptide synthesis, particularly for incorporating D-amino acids at specific positions within peptide chains. The compound enables researchers to introduce structural modifications that can significantly alter peptide conformation, stability, and biological activity. These modifications are crucial for the development of peptide-based therapeutics with enhanced pharmacological properties.

Detection and Tracking Applications

The Dnp group in Boc-Dap(Dnp)-Osu absorbs light at specific wavelengths, enabling researchers to track the progress of peptide synthesis and purification through techniques like UV spectroscopy. This spectroscopic property provides a convenient method for monitoring reaction progress and verifying the incorporation of the modified amino acid into the target peptide sequence. The ability to visually track synthesis steps represents a significant advantage in complex peptide synthesis procedures.

Bioconjugation Applications

Boc-Dap(Dnp)-Osu exhibits notable biological activity due to its ability to form stable conjugates with biomolecules. This characteristic is particularly significant in drug delivery systems where the compound can be used to attach therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity. The dinitrophenyl group also serves as a useful tag for detection and quantification in various biochemical assays, providing multiple functionalities within a single modification.

Research Findings on Reactivity and Stability

Nucleophilic Reactivity Studies

Research on Boc-Dap(Dnp)-Osu has focused extensively on its reactivity with various nucleophiles, including amines and thiols. These interactions are crucial for developing targeted therapies where precise attachment of drug molecules to antibodies or other carriers is required. Studies have characterized the kinetics and selectivity of these reactions, providing valuable insights for optimizing bioconjugation protocols using this reagent.

Stability Under Physiological Conditions

The stability of Boc-Dap(Dnp)-Osu conjugates under physiological conditions represents another critical area of research. These investigations assess how the modified peptides withstand various biological environments, including different pH levels, presence of proteolytic enzymes, and serum stability. Understanding these stability parameters is essential for developing peptide-based therapeutics that maintain their efficacy during transport within biological systems.

Deprotection Mechanisms and Side Reactions

Studies on the deprotection of Boc-protected compounds like Boc-Dap(Dnp)-Osu have elucidated important mechanistic details. As shown in research findings, tert-butyl carbonium ions are formed during Boc-deprotection, which can potentially react with nucleophilic amino acid residues such as tryptophan, cysteine, or methionine within a peptide . These side reactions can be prevented by adding scavengers like dithioethane (DTE) to the cleavage solution, which trap the reactive tert-butyl cations . This understanding has led to improved deprotection protocols that minimize unwanted side reactions.

Comparison with Similar Compounds

Structural Analogues and Alternatives

Several compounds share structural similarities with Boc-Dap(Dnp)-Osu, particularly in their applications in peptide synthesis and bioconjugation. The following table compares Boc-Dap(Dnp)-Osu with key structural analogues:

CompoundStructure CharacteristicsUnique FeaturesPrimary Applications
Boc-Dap-OHContains only the Boc protecting groupSimpler structure; lacks Dnp and Osu groupsBasic amino acid building block
Mal-Dap(Boc)Contains maleimide functionality instead of DnpUsed primarily for thiol conjugationSelective protein modification
Fmoc-DapUses Fmoc as a protecting group instead of BocMore common in solid-phase peptide synthesisStandard Fmoc-based peptide synthesis
Dap(Dnp)-OHLacks the Osu group but retains DnpUseful for simple labeling without conjugationSpectroscopic labeling applications

Boc-Dap(Dnp)-Osu's uniqueness lies in its combination of protective groups that allow for versatile applications in both peptide synthesis and bioconjugation while maintaining the stability and reactivity necessary for complex biological interactions.

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